5-Amino-4-cyano-1h-pyrazole-1-carboxamide
Description
Significance of Pyrazole (B372694) Core in Heterocyclic Chemistry
The pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms, is a fundamental scaffold in heterocyclic chemistry. sigmaaldrich.comrsc.orgbeilstein-journals.org Its unique structural and electronic properties make it a versatile building block for the synthesis of a wide array of compounds with diverse applications. sigmaaldrich.comrsc.org Pyrazole derivatives are known for their aromaticity, stability, and the ability to engage in various chemical transformations. rsc.org
In the realm of medicinal chemistry, the pyrazole core is considered a "privileged structure" due to its frequent appearance in biologically active compounds. nih.govnih.gov This scaffold is a key component in numerous pharmaceutical agents, demonstrating a broad spectrum of activities. nih.govnih.gov The nitrogen atoms in the pyrazole ring can act as hydrogen bond donors and acceptors, facilitating interactions with biological targets such as enzymes and receptors. nih.gov Furthermore, the pyrazole ring serves as a versatile scaffold for the introduction of various functional groups, allowing for the fine-tuning of steric and electronic properties to optimize biological activity. beilstein-journals.orgnih.gov
Beyond pharmaceuticals, pyrazole derivatives have found applications in agrochemicals and materials science, where their unique properties are harnessed for the development of new products. rsc.orgbeilstein-journals.org
Academic Research Context of 5-Amino-4-cyano-1H-pyrazole-1-carboxamide
The academic interest in this compound primarily stems from its potential as a precursor and building block for the synthesis of more complex and substituted pyrazole derivatives. beilstein-journals.orgekb.eg The 5-aminopyrazole-4-carboxamide scaffold is a key feature in a variety of compounds investigated for their therapeutic potential. nih.govnih.gov
Research has been conducted on derivatives of 5-aminopyrazole-4-carboxamide, where different substituents are introduced at the N1 position of the pyrazole ring. These modifications are often aimed at exploring and optimizing the biological activity of the resulting molecules. For instance, various N1-substituted 5-aminopyrazole-4-carboxamide derivatives have been synthesized and evaluated as kinase inhibitors. nih.gov
The synthesis of the core 5-aminopyrazole structure is a well-established area of research, with numerous methods reported for the construction of this heterocyclic system from various starting materials. beilstein-journals.orgnih.gov These synthetic strategies often involve the condensation of a hydrazine (B178648) derivative with a suitable three-carbon precursor bearing cyano and other functional groups. rsc.orgnih.gov The unsubstituted "1H" in this compound indicates that the nitrogen at position 1 is not substituted, making it a potential site for further chemical modification. This reactivity is a key aspect of its utility as a chemical intermediate. nih.gov
While specific, in-depth research focusing solely on the unsubstituted this compound is limited in publicly available literature, its structural motifs are central to many reported bioactive molecules. The compound itself serves as a foundational structure upon which more elaborate and functionally diverse molecules are built.
Structure
3D Structure
Properties
CAS No. |
88511-75-5 |
|---|---|
Molecular Formula |
C5H5N5O |
Molecular Weight |
151.13 g/mol |
IUPAC Name |
5-amino-4-cyanopyrazole-1-carboxamide |
InChI |
InChI=1S/C5H5N5O/c6-1-3-2-9-10(4(3)7)5(8)11/h2H,7H2,(H2,8,11) |
InChI Key |
USLROIVEMRZJLK-UHFFFAOYSA-N |
Canonical SMILES |
C1=NN(C(=C1C#N)N)C(=O)N |
Origin of Product |
United States |
Synthetic Methodologies for 5 Amino 4 Cyano 1h Pyrazole 1 Carboxamide and Its Derivatives
Classical Cyclocondensation Approaches
The formation of the pyrazole (B372694) ring through cyclocondensation is a foundational strategy in heterocyclic chemistry. This approach typically involves the reaction of a 1,3-dielectrophilic species with a hydrazine (B178648) derivative, which acts as a dinucleophile. beilstein-journals.orgrsc.org
Hydrazine-Based Cyclizations with Cyanoacetate (B8463686) Derivatives
A prevalent method for synthesizing the 5-aminopyrazole core involves the cyclization of hydrazine with activated cyanoacetate derivatives. A key precursor, ethyl (ethoxymethylene)cyanoacetate, readily reacts with hydrazine hydrate (B1144303). The process disclosed in patent literature involves the cyclization of ethoxy-methylene-cyanoacetic acid ethyl ester with hydrazine hydrate in the presence of an alcohol at reflux conditions to yield the corresponding 3-amino-1H-pyrazole-4-carboxylate. google.com A variation of this method uses (4-methoxyphenyl)hydrazine (B1593770) hydrochloride, ethyl (ethoxymethylene)cyanoacetate, and potassium carbonate in refluxing ethanol (B145695) to produce ethyl 5-amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylate. prepchem.com The reaction proceeds via an initial nucleophilic substitution of the ethoxy group by hydrazine, followed by an intramolecular cyclization where the terminal nitrogen attacks the nitrile carbon, leading to the formation of the 5-aminopyrazole ring system.
| Hydrazine Derivative | Cyanoacetate Derivative | Resulting Pyrazole Product | Reference |
|---|---|---|---|
| Hydrazine Hydrate | Ethyl (ethoxymethylene)cyanoacetate | Ethyl 3-amino-1H-pyrazole-4-carboxylate | google.com |
| (4-methoxyphenyl)hydrazine hydrochloride | Ethyl (ethoxymethylene)cyanoacetate | Ethyl 5-amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylate | prepchem.com |
Multi-component Reactions for Aminocyanopyrazole Scaffolds
Multi-component reactions (MCRs) have emerged as powerful and efficient tools for constructing complex molecular scaffolds like aminocyanopyrazoles in a single step, valued for their high atom economy and operational simplicity. tandfonline.comfrontiersin.orgfrontiersin.org A notable MCR protocol for 5-amino-4-cyano-1-substituted pyrazoles involves the reaction of malononitrile (B47326), an orthoester, and a hydrazine derivative under acidic catalysis. tandfonline.com This approach circumvents the classical two-step synthesis, providing the desired pyrazole scaffold directly and with good yields. tandfonline.com
The versatility of MCRs extends to the synthesis of more complex fused pyrazole systems. For instance, pyrano[2,3-c]pyrazole derivatives can be synthesized through a four-component reaction involving an aromatic aldehyde, hydrazine hydrate, a β-ketoester (like ethyl acetoacetate), and malononitrile. nih.govrsc.org These reactions proceed through a domino sequence of Knoevenagel condensation, Michael addition, and cyclization steps, efficiently generating molecular diversity. nih.gov
| Reaction Type | Components | Resulting Scaffold | Reference |
|---|---|---|---|
| Three-component | Malononitrile, Orthoester, Hydrazine derivative | 5-Amino-4-cyano-1-substituted pyrazole | tandfonline.com |
| Four-component | Aldehyde, Hydrazine hydrate, Ethyl acetoacetate, Malononitrile | Pyrano[2,3-c]pyrazole | nih.govrsc.org |
| Five-component | 5-methyl-1,3,4-thiadiazole-2-thiol, Aldehyde, Malononitrile, Ethyl 4-chloro-3-oxobutanoate, Hydrazine hydrate | Substituted pyrano[2,3-c]pyrazoles | nih.gov |
Michael-Type Addition Reactions in Pyrazole Synthesis
The aza-Michael addition is a crucial C-N bond-forming reaction in the synthesis of pyrazoles. tandfonline.com This reaction involves the addition of a nitrogen nucleophile, such as hydrazine, to an electron-deficient alkene, which is often a precursor to the final heterocyclic ring.
Reaction with (Ethoxymethylene)malononitrile and Hydrazine Derivatives
The reaction between (ethoxymethylene)malononitrile (also known as 2-cyano-3-ethoxyacrylonitrile) and hydrazine derivatives is a prime example of a Michael-type addition leading to the pyrazole core. tandfonline.comtandfonline.com The proposed mechanism involves three steps: first, a nucleophilic addition of the hydrazine to the electron-deficient double bond of the acrylonitrile (B1666552) derivative, which constitutes the Michael-type addition. tandfonline.com This is followed by an intramolecular cyclization and subsequent isomerization to yield the stable 5-amino-1H-pyrazole-4-carbonitrile product. tandfonline.com This method is effective for producing a variety of N-substituted pyrazoles by simply changing the hydrazine starting material. tandfonline.comtandfonline.com
Regioselectivity in Michael-Type Addition Reactions
Regioselectivity is a critical consideration in pyrazole synthesis, particularly when using unsymmetrical precursors. In the context of Michael additions, the reaction's course can be influenced by various factors, including the solvent and the electronic nature of the substituents. orgsyn.org For instance, in reactions involving hydrazones and nitro-olefins, polar protic solvents tend to favor the formation of the pyrazole product through a cycloaddition pathway, while aprotic polar solvents can favor the formation of a simple Michael addition product. orgsyn.org
Theoretical and experimental studies on Michael additions to asymmetric divinylic compounds show a preference for nucleophilic attack at the more electron-deficient Cβ position. rsc.org In the synthesis of pyrazoles from asymmetrically substituted precursors, this selectivity dictates which nitrogen atom of the hydrazine attacks which electrophilic carbon, thereby determining the final substitution pattern on the pyrazole ring (e.g., N1 vs. N2 substitution). tandfonline.com For example, in the cyclization of hydrazines with enol ethers derived from β-dicarbonyl compounds, the reaction conditions can revert the regioselectivity, leading to different isomers. nih.gov Careful control over these factors is essential for the regioselective synthesis of specifically substituted pyrazole derivatives. tandfonline.comnih.gov
Microwave-Assisted Synthetic Routes for 5-Amino-1H-pyrazole Derivatives
Microwave-assisted organic synthesis has become a valuable technique for accelerating reaction rates and improving yields. beilstein-journals.org This technology has been successfully applied to the synthesis of 5-amino-1H-pyrazole derivatives, offering significant advantages over conventional heating methods. tandfonline.comtandfonline.comresearchgate.net
The synthesis of novel 5-amino-1H-pyrazole derivatives bearing 2-furoyl moieties has been achieved in good yields by reacting 2-cyano-3-ethoxyacrylonitrile or ethyl-2-cyano-3-ethoxyacrylate with various furan-2-carbohydrazide (B108491) compounds under microwave irradiation. tandfonline.comtandfonline.comcarta-evidence.org This efficient method provides highly functionalized pyrazoles, and the reaction times are often significantly shorter than those required for traditional heating. beilstein-journals.org The use of microwave assistance has also been reported for multicomponent reactions to produce pyrazolo[3,4-b]pyridine derivatives, where it led to better yields in shorter times compared to conventional heating. beilstein-journals.org
| Reactant 1 | Reactant 2 | Conditions | Product Type | Reference |
|---|---|---|---|---|
| 2-Cyano-3-ethoxyacrylonitrile | Furan-2-carbohydrazide | Microwave Irradiation | 5-amino-1-(furan-2-carbonyl)-1H-pyrazole-4-carbonitrile | tandfonline.comtandfonline.com |
| β-ketonitriles, Aldehydes | 5-Aminopyrazole | Microwave Irradiation, Acetic Acid | Pyrazolo[3,4-b]pyridine derivatives | beilstein-journals.org |
| 5-Aminopyrazole | 4-Alkoxy-1,1,1-trifluoro-3-alken-2-ones | Microwave Irradiation, Ethanol | Pyrazolo[1,5-a]pyrimidine (B1248293) derivatives | beilstein-journals.org |
| Aldehyde derivatives, 2,4-dinitrophenyl hydrazine | Ethyl acetoacetate, Malononitrile | Microwave Irradiation, SnCl₂ | Pyrano[2,3-c]pyrazole derivatives | rsc.org |
Solid-Phase Synthesis Techniques for 5-Aminopyrazoles
Solid-phase synthesis offers a powerful and efficient platform for the combinatorial generation of 5-aminopyrazole libraries. These techniques facilitate purification and allow for the systematic variation of substituents on the pyrazole core.
One prominent method utilizes resin-immobilized β-ketoamides as key starting materials. acs.org In this approach, resin-bound β-ketoamides are treated with an appropriate alkyl- or arylhydrazine and Lawesson's reagent in a mixture of tetrahydrofuran (B95107) (THF) and pyridine. acs.org This reaction proceeds at elevated temperatures (50–55 °C) to yield a resin-bound 5-aminopyrazole intermediate. acs.org The final product is liberated from the solid support by treatment with trifluoroacetic acid (TFA). acs.org This method is noted for its generality and mild conditions. acs.org
| Hydrazine Used (R4NHNH2) | Product | Overall Yield (%) |
|---|---|---|
| Phenylhydrazine (B124118) | 5-(N-Phenylamino)-3-methyl-N-cyclohexyl-1-phenyl-1H-pyrazole-4-carboxamide | 65 |
| 4-Methoxyphenylhydrazine | 5-(N-(4-Methoxyphenyl)amino)-3-methyl-N-cyclohexyl-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxamide | 58 |
| Methylhydrazine | 5-(N-Methylamino)-3-methyl-N-cyclohexyl-1-methyl-1H-pyrazole-4-carboxamide | 75 |
| Ethylhydrazine | 5-(N-Ethylamino)-3-methyl-N-cyclohexyl-1-ethyl-1H-pyrazole-4-carboxamide | 71 |
Another effective solid-phase strategy begins with resin-supported β-ketonitriles. nih.govresearchgate.net These intermediates react with hydrazines to form resin-bound 5-aminopyrazoles, which can then be hydrolyzed to yield the final products in excellent yields. nih.govresearchgate.net This approach is considered versatile and well-suited for creating combinatorial libraries with a known pharmacophoric template. nih.govresearchgate.net
A variation involves starting from a resin-supported enamine nitrile. nih.govresearchgate.netbeilstein-journals.org The enamine is hydrolyzed to a β-ketonitrile derivative, which then reacts with hydrazines to give the corresponding 5-aminopyrazoles. nih.govresearchgate.netbeilstein-journals.org Subsequent cleavage from the resin affords the desired compounds. nih.govresearchgate.netbeilstein-journals.org This route is noted for being more efficient than its predecessors by avoiding the direct use of potentially troublesome β-ketonitrile functionality. nih.govresearchgate.netbeilstein-journals.org
A "catch and release" strategy has also been developed. nih.govresearchgate.net This two-step, three-component synthesis involves the base-promoted condensation of a 2-sulfonyl or 2-carbonyl acetonitrile (B52724) derivative with an isothiocyanate. nih.govresearchgate.net The resulting thiolate anion is immobilized on a Merrifield resin. researchgate.net Subsequent reaction with hydrazine leads to the formation of the 5-aminopyrazole ring, which is then released from the resin. researchgate.net
Derivatization Strategies from 5-Amino-4-cyano-1H-pyrazole-1-carboxamide
The 5-amino-4-cyanopyrazole scaffold is a versatile building block for further chemical modification. The amino and cyano groups serve as handles for substitution reactions and as precursors for the construction of fused heterocyclic systems.
Substitution Reactions at Amino and Cyano Moieties
The 5-amino group of the pyrazole ring is readily susceptible to acylation. For instance, reacting 5-amino-3-(cyanomethyl)-1H-pyrazole-4-carbonitrile with chloroacetyl chloride in refluxing toluene (B28343) results in the formation of 2-chloro-N-(4-cyano-3-(cyanomethyl)-1H-pyrazol-5-yl)acetamide. mdpi.comresearchgate.net This chloroacetamide derivative is a reactive intermediate that can further react with various nucleophiles to create more complex molecules. mdpi.comresearchgate.net
The amino group can also undergo diazotization. Treatment of a 5-amino-4-cyano-1-substituted pyrazole with sodium nitrite (B80452) in concentrated hydrochloric acid at low temperatures (0-5°C) generates a diazonium salt. tandfonline.com This intermediate can be converted into various other functional groups or used in coupling reactions. For example, these diazonium intermediates can cyclize to form chloropyrazolotriazines. tandfonline.com
The 4-cyano group is a key functional group for elaboration into fused ring systems. A classical reaction involves heating the 5-amino-4-cyanopyrazole with formic acid in the presence of sulfuric acid. tandfonline.com This reaction leads to intramolecular cyclization, yielding pyrazolo[3,4-d]pyrimidinone derivatives. tandfonline.com This transformation highlights the utility of the cyano and adjacent amino groups in constructing bicyclic heterocycles. tandfonline.com
Post-Cyclization Functionalization and Elaboration
Following the initial synthesis of the pyrazole ring, further functionalization and elaboration can lead to a wide array of complex heterocyclic structures. The inherent reactivity of the functional groups on the 5-aminopyrazole core makes it an ideal starting point for building fused ring systems.
One common strategy is the construction of pyrazolo[1,5-a]pyrimidines. This can be achieved by reacting 5-aminopyrazoles with reagents like 2-(arylidene)malononitriles or 3-(dimethylamino)-1-aryl-prop-2-en-1-ones. nih.gov For example, reacting 5-amino-3-(cyanomethyl)-1H-pyrazole-4-carbonitrile with hydroxycyclohexanones in acetic acid can produce hexahydropyrazolo[1,5-a]quinazoline derivatives. researchgate.net
Similarly, imidazo[1,2-b]pyrazole derivatives can be synthesized. The cyclization of 5-amino-3-phenyl-1H-pyrazole derivatives with 2-bromo acetophenone (B1666503) in the presence of potassium carbonate provides a route to aryl azo imidazo[1,2-b]pyrazoles. nih.gov The polyfunctional nature of compounds like 5-amino-3-(cyanomethyl)-1H-pyrazole-4-carbonitrile has been exploited to synthesize a variety of other fused systems, including pyrazolo[3,4-d]pyridazines, pyrazolo[4,3-c]pyridines, and pyrazolo[1,5-a]quinazolines. researchgate.net These reactions typically involve condensation and cyclization with appropriate bifunctional reagents, showcasing the pyrazole as a versatile scaffold in heterocyclic chemistry. researchgate.net
Azo-Linked Derivative Synthesis
The synthesis of pyrazole derivatives containing an azo (-N=N-) linkage has been achieved through several methods, often involving multicomponent reactions. A green, mechanochemical approach utilizes a magnetically separable catalyst (tannic acid–functionalized silica-coated Fe₃O₄ nanoparticles) for the three-component reaction of azo-linked aldehydes, malononitrile, and a hydrazine (e.g., phenylhydrazine or p-tolylhydrazine). nih.govresearchgate.net This solvent-free method proceeds at room temperature and produces novel 5-amino-pyrazole-4-carbonitriles in high yields and short reaction times. nih.govresearchgate.net
| Product Name | Yield (%) | Melting Point (°C) |
|---|---|---|
| 5-Amino-3-(2-hydroxy-5-(p-tolyldiazenyl)phenyl)-1-phenyl-1H-pyrazole-4-carbonitrile | 92 | 141–143 |
| 5-Amino-3-(5-((4-chlorophenyl)diazenyl)-2-hydroxyphenyl)-1-phenyl-1H-pyrazole-4-carbonitrile | 94 | 155–157 |
| 5-Amino-3-(2-hydroxy-5-((4-nitrophenyl)diazenyl)phenyl)-1-phenyl-1H-pyrazole-4-carbonitrile | 95 | 149–151 |
| 5-Amino-3-(5-((4-chlorophenyl)diazenyl)-2-hydroxyphenyl)-1-(p-tolyl)-1H-pyrazole-4-carbonitrile | 91 | 160–162 |
Another strategy involves the reaction of 5-amino-1H-pyrazole derivatives with a pre-synthesized azo-linked aldehyde, such as 4-((4-fluorophenyl)azo)-2-hydroxybenzaldehyde. ekb.eg This condensation reaction forms a Schiff base, linking the pyrazole moiety to the azo-containing aromatic ring. ekb.eg Furthermore, aryl azo imidazo[1,2-b]pyrazole derivatives can be synthesized through the cyclization of 5-amino-3-phenyl-1H-pyrazole derivatives that already bear an azo group. nih.gov These methods demonstrate the feasibility of incorporating the chromophoric and biologically relevant azo functionality into the pyrazole framework.
Reaction Mechanisms and Reactivity of 5 Amino 4 Cyano 1h Pyrazole 1 Carboxamide
Mechanistic Pathways of Cyclization Reactions
The presence of multiple nucleophilic centers in 5-aminopyrazole derivatives dictates their propensity to undergo cyclization reactions with various electrophilic partners. The primary nucleophilic sites are the exocyclic 5-amino group, the endocyclic N1 nitrogen, and to a lesser extent, the C4 carbon of the pyrazole (B372694) ring. The general order of nucleophilicity is established as 5-NH2 > 1-NH > 4-CH. ekb.eg However, the presence of an electron-withdrawing carboxamide group at the N1 position in 5-amino-4-cyano-1H-pyrazole-1-carboxamide is expected to significantly diminish the nucleophilicity of the N1 nitrogen, thereby favoring reactions at the 5-amino group.
Nucleophilic Attack and Subsequent Cyclization Sequences
The initial step in many cyclization reactions involving 5-aminopyrazoles is the nucleophilic attack of the exocyclic 5-amino group on an electrophilic center. This is a common and well-established pathway for the synthesis of various fused pyrazole systems. ekb.eg For instance, in the reaction with β-ketonitriles, the terminal nitrogen of a hydrazine (B178648) attacks the carbonyl carbon, leading to a hydrazone intermediate which then cyclizes. researchgate.net In the context of this compound, the 5-amino group is the most likely site for initial attack.
A plausible mechanistic sequence for the reaction of a 5-aminopyrazole with a 1,3-dielectrophile, such as an enaminone, involves an initial Michael-type addition of the exocyclic amino group to the enamine system. This is followed by the elimination of a leaving group (e.g., dimethylamine) and subsequent intramolecular cyclization. researchgate.net The cyclization can then proceed via the attack of a nucleophilic nitrogen onto a carbonyl or nitrile carbon, leading to the formation of a six-membered ring fused to the pyrazole core.
Elimination and Rearrangement Processes
Elimination and rearrangement processes are integral to the formation of stable aromatic fused heterocyclic systems from 5-aminopyrazole precursors. Following the initial nucleophilic attack and cyclization, elimination of small molecules such as water or ammonia (B1221849) often occurs to achieve aromatization. ekb.eg
For example, in the synthesis of 5-amino-1-aryl-1H-pyrazole-4-carbonitriles from aryl hydrazines and (ethoxymethylene)malononitrile, the reaction proceeds through an initial nucleophilic addition of the hydrazine to the β-carbon of the malononitrile (B47326) derivative. This is followed by the elimination of ethanol (B145695) and subsequent intramolecular cyclization and aromatization to yield the final pyrazole product. jst.go.jp While this example illustrates the formation of the pyrazole ring itself, similar elimination and rearrangement steps are crucial in the subsequent reactions of the aminopyrazole to form fused systems.
Reactivity of Amine and Nitrile Functional Groups
The amine and nitrile functional groups of this compound are key to its synthetic versatility, participating in a wide array of chemical transformations to generate complex heterocyclic structures.
Diazotization Reactions and Triazine Formation
The exocyclic 5-amino group of aminopyrazoles can undergo diazotization upon treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid). The resulting diazonium salt is a versatile intermediate that can participate in various coupling and cyclization reactions.
One of the most significant applications of this reactivity is the synthesis of pyrazolo[3,4-d] researchgate.netnih.govsemanticscholar.orgtriazin-4-ones. The diazotization of 5-aminopyrazole-4-carbonitriles or -carboxamides leads to the formation of a diazo intermediate which can then undergo intramolecular cyclization to form the fused triazine ring. nih.gov The reaction is believed to proceed through the formation of a diazocarboxamide or a diazoic acid intermediate, which then closes to the triazine ring. This methodology has been expanded to various substituted aminopyrazoles. nih.gov
Cyclization Reactions Leading to Fused Heterocyclic Systems
5-Aminopyrazoles are extensively used as building blocks for the synthesis of a variety of fused heterocyclic systems due to their ability to react with 1,3-bielectrophilic reagents. ekb.eg The reaction of 5-aminopyrazoles with reagents such as β-diketones, β-ketoesters, and enaminones leads to the formation of pyrazolo[1,5-a]pyrimidines. ekb.egsemanticscholar.org
The reaction of 5-amino-3-(cyanomethyl)-1H-pyrazole-4-carbonitrile with an enamine of acetylacetone, for instance, yields a pyrazolo[1,5-a]pyrimidine (B1248293) derivative. The reaction mechanism is proposed to involve a Michael addition of the exocyclic amino group to the enamine, followed by elimination and cyclization. researchgate.net This reactivity highlights the potential of the title compound to serve as a precursor for a diverse range of fused pyrazoloazines, which are of significant interest in medicinal chemistry. ekb.eg
| Reagent | Fused System | Reference |
| β-Diketones | Pyrazolo[1,5-a]pyrimidines | semanticscholar.org |
| β-Ketoesters | Pyrazolo[1,5-a]pyrimidinones | ekb.eg |
| Enaminones | Pyrazolo[1,5-a]pyrimidines | researchgate.net |
| Diazonium salts | Pyrazolo[3,4-d] researchgate.netnih.govsemanticscholar.orgtriazines | nih.gov |
Chemoselectivity and Regiospecificity in Pyrazole Formations
The presence of multiple reactive sites in 5-aminopyrazoles makes chemoselectivity and regioselectivity critical considerations in their reactions. The outcome of a reaction is often influenced by the nature of the substituents on the pyrazole ring, the reaction conditions, and the electrophile employed. ekb.egnih.gov
In the case of 1-unsubstituted 5-aminopyrazoles, there is often a competition between the nucleophilic attack of the exocyclic 5-amino group and the endocyclic N1 nitrogen. nih.gov The presence of the electron-withdrawing carboxamide group at the N1 position of this compound is expected to significantly deactivate the N1 nitrogen towards electrophilic attack. This deactivation would likely enhance the regioselectivity of reactions, favoring the attack of the more nucleophilic 5-amino group.
Studies on related 5-aminopyrazoles have shown that reaction conditions can also play a crucial role in determining the regiochemical outcome. For example, the cyclization of a hydrazine with an enol under acidic conditions can yield a different regioisomer compared to the cyclization with a methyl ether of the same enol under basic conditions. researchgate.net This highlights the tunability of the reaction pathways to achieve the desired regioselectivity.
| Reagent Type | Favored Site of Attack | Resulting Regioisomer | Reference |
| 1,3-Dielectrophiles (e.g., enaminones) | 5-Amino group | Pyrazolo[1,5-a]pyrimidines | ekb.egresearchgate.net |
| Nitrous Acid | 5-Amino group | Pyrazolo[3,4-d] researchgate.netnih.govsemanticscholar.orgtriazines | nih.gov |
Spectroscopic and Structural Elucidation Studies
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful, non-destructive technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For pyrazole (B372694) derivatives, NMR is crucial for confirming substituent positions, identifying tautomeric forms, and observing intermolecular interactions like hydrogen bonding. researchgate.net
¹H NMR and ¹³C NMR Spectral Analysis
The ¹H (proton) and ¹³C (carbon-13) NMR spectra provide the primary framework for the structural assignment of 5-Amino-4-cyano-1H-pyrazole-1-carboxamide. While specific spectral data for this exact compound is not widely published, analysis of closely related structures allows for a reliable prediction of its spectral features.
For a similar compound, 4-cyano-1H-pyrazole-1-carboxamide , the ¹H NMR spectrum (in DMSO-d₆) shows signals for the carboxamide protons (-CONH₂) in the range of δ 7.2–7.4 ppm. The pyrazole ring protons would also exhibit characteristic shifts. researchgate.net In the case of 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile , the protons of the amino group (NH₂) and the pyrazole ring proton (H-3) are observed. rsc.org
For this compound, the expected ¹H NMR signals would include distinct resonances for the protons of the 5-amino group, the 1-carboxamide (B11826670) group, and the C3-proton of the pyrazole ring. The chemical shifts of the NH₂ protons are often broad and their position can be solvent-dependent.
The ¹³C NMR spectrum is essential for identifying all carbon atoms in the molecule. For various 5-amino-1H-pyrazole-4-carbonitrile derivatives, the carbon of the cyano group (C≡N) typically appears around 112-120 ppm, while the pyrazole ring carbons (C3, C4, and C5) resonate at distinct positions, influenced by their substituents. nist.gov For instance, in 5-amino-1-(2-chlorophenyl)-1H-pyrazole-4-carbonitrile , the pyrazole carbons C3, C4, and C5 appear at approximately 152.0 ppm, 72.3 ppm, and 143.6 ppm, respectively. researchgate.net The carbonyl carbon of the carboxamide group is expected to appear significantly downfield, typically in the range of 160-170 ppm.
A hypothetical assignment for the key NMR signals of this compound is presented below, based on data from analogous compounds.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound
| Atom/Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Notes |
|---|---|---|---|
| C3-H | ~7.5 - 8.0 | ~135 - 145 | Pyrazole ring proton, singlet. |
| C4-CN | - | ~90 - 100 | Quaternary carbon attached to the cyano group. |
| C5-NH₂ | Broad, ~5.0 - 7.0 | ~150 - 155 | Amino group protons, chemical shift can vary with solvent and concentration. |
| N1-CONH₂ | Broad, ~7.0 - 8.0 | ~160 - 170 | Carboxamide protons and carbonyl carbon. |
| C≡N | - | ~115 - 120 | Cyano group carbon. |
Advanced 2D NMR Techniques (COSY, HSQC, HMBC)
To unambiguously assign all proton and carbon signals and to establish the connectivity within the molecule, advanced 2D NMR techniques are indispensable.
COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) couplings. sdsu.edu For this compound, a COSY spectrum would be relatively simple due to the limited number of coupled protons, but it would confirm the absence of coupling for the isolated C3-H proton.
HSQC (Heteronuclear Single Quantum Coherence) : The HSQC spectrum correlates directly bonded proton and carbon atoms (¹J-coupling). sdsu.eduscispace.com It is a highly sensitive method to definitively assign the carbon signal for each protonated carbon. sdsu.edu For the target molecule, it would show a clear correlation between the C3-H proton signal and the C3 carbon signal.
HMBC (Heteronuclear Multiple Bond Correlation) : This technique shows correlations between protons and carbons over two or three bonds (²J and ³J couplings), which is critical for mapping the molecular skeleton. sdsu.eduyoutube.com For this compound, key HMBC correlations would be expected between:
The C3-H proton and the quaternary carbons C4 and C5.
The protons of the 5-amino group and carbons C4 and C5.
The protons of the 1-carboxamide group and the pyrazole ring carbons C5 and the carbonyl carbon.
These correlations, summarized in the table below, would provide definitive proof of the substituent positions on the pyrazole ring.
Table 2: Expected Key HMBC Correlations for this compound
| Proton (¹H) | Correlated Carbon (¹³C) | Coupling |
|---|---|---|
| C3-H | C4 | ²J |
| C5 | ²J | |
| 5-NH₂ | C4 | ²J |
| C5 | ¹J (or ²J if tautomerism occurs) | |
| 1-CONH₂ | C5 | ²J |
| C=O | ²J |
¹⁹F NMR for Fluorinated Analogs
Fluorine-19 NMR is a highly sensitive technique used to characterize fluorinated organic molecules. The introduction of a fluorine atom provides a unique spectroscopic handle with a wide chemical shift range, making it an excellent probe for studying molecular structure and interactions. nih.gov While no specific ¹⁹F NMR data for fluorinated derivatives of this compound are available, studies on other fluorinated pyrazoles demonstrate the utility of this technique. For example, the synthesis of various N-(4-cyano-1-(4-fluorophenyl)-1H-pyrazol-5-yl) derivatives has been reported, where ¹⁹F NMR would be essential for characterizing the fluorophenyl moiety. rsc.org The chemical shift and coupling constants of the fluorine atom would be sensitive to the electronic environment of the pyrazole ring system.
Vibrational Spectroscopy (Infrared and Raman)
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.
Interpretation of Characteristic Vibrational Modes
The IR and Raman spectra of this compound are expected to show distinct bands corresponding to its functional groups. The NIST Chemistry WebBook provides an IR spectrum for the related compound 5-amino-4-cyano-1-phenylpyrazole , which can be used as a reference. nist.gov
Key expected vibrational modes include:
N-H stretching : The amino (NH₂) and amide (CONH₂) groups will exhibit N-H stretching vibrations, typically in the region of 3200-3500 cm⁻¹.
C≡N stretching : The cyano group has a very characteristic and sharp absorption band in the region of 2210-2260 cm⁻¹.
C=O stretching : The carbonyl group of the amide will show a strong absorption band, typically between 1630 and 1695 cm⁻¹.
C=N and C=C stretching : The pyrazole ring vibrations will appear in the 1400-1650 cm⁻¹ region.
N-H bending : The bending vibrations of the NH₂ groups are expected around 1590-1650 cm⁻¹.
Table 3: Predicted Characteristic Vibrational Frequencies (cm⁻¹) for this compound
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |
|---|---|---|---|
| Amino (NH₂) / Amide (NH₂) | Stretching | 3200 - 3500 | Medium-Strong |
| Bending | 1590 - 1650 | Medium-Strong | |
| Cyano (C≡N) | Stretching | 2210 - 2260 | Medium, Sharp |
| Amide (C=O) | Stretching | 1630 - 1695 | Strong |
| Pyrazole Ring | C=C, C=N Stretching | 1400 - 1650 | Variable |
Normal Coordinate Analysis and Potential Energy Distributions
A deeper understanding of the vibrational spectra can be achieved through theoretical calculations, such as Normal Coordinate Analysis (NCA). NCA, often performed using Density Functional Theory (DFT) methods, allows for the precise assignment of each vibrational band to specific atomic motions within the molecule. nih.gov This analysis calculates the potential energy distribution (PED), which quantifies the contribution of individual internal coordinates (like bond stretching or angle bending) to each normal mode of vibration. nih.gov
For the related compound 5-amino-1-(4-bromophenyl)-3-phenyl-1-H-pyrazole , a complete vibrational assignment was performed using NCA with the scaled quantum mechanical force field (SQMFF) methodology. nih.gov A similar computational study on this compound would enable a confident and detailed assignment of its IR and Raman spectra, helping to resolve overlapping bands and to understand the coupling between different vibrational modes.
Mass Spectrometry for Molecular Structure Confirmation
No published mass spectrometry data specifically for this compound were found in the searched literature.
Single Crystal X-ray Diffraction Analysis
Detailed single-crystal X-ray diffraction studies for this compound are not available in the public domain. Consequently, information regarding its specific molecular conformation, crystal packing, intermolecular interactions, and Hirshfeld surface analysis is currently undocumented.
Determination of Molecular Conformation and Crystal Packing
Experimental data determining the molecular conformation and crystal packing of this compound have not been published.
Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, C-H...π)
A specific analysis of the intermolecular interactions for this compound is absent from the scientific literature.
Hirshfeld Surface Analysis for Intermolecular Contacts
No Hirshfeld surface analysis for this compound has been reported.
Computational Chemistry Investigations and Theoretical Insights
Quantum Mechanical Calculations (DFT, MP2)
Quantum mechanical calculations, particularly Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2), serve as powerful tools for investigating the molecular properties of complex organic compounds like 5-Amino-4-cyano-1H-pyrazole-1-carboxamide. These methods allow for a detailed exploration of the molecule's potential energy surface and the prediction of various spectroscopic features.
Conformational Stability Analysis and Rotational Isomers
Theoretical calculations, typically employing DFT with a suitable basis set (e.g., B3LYP/6-311G(d,p)), can be used to map the potential energy surface associated with the rotation around the N1-C(carboxamide) bond. By systematically rotating this bond and calculating the corresponding energy at each step, a rotational energy profile can be generated. The minima on this profile correspond to the stable rotational isomers. For this compound, it is anticipated that planar or near-planar arrangements, where the carboxamide group is either syn or anti with respect to the N2 atom of the pyrazole (B372694) ring, would represent the most stable conformations due to potential electronic delocalization and minimization of steric hindrance.
Table 1: Representative Calculated Relative Energies of Conformational Isomers of a Substituted Pyrazole Carboxamide
| Isomer | Dihedral Angle (N2-N1-C=O) | Relative Energy (kcal/mol) |
| Syn-Conformer | 0° | 0.00 |
| Anti-Conformer | 180° | 1.5 - 3.0 |
| Perpendicular | 90° | 4.0 - 6.0 |
Note: This table is illustrative and based on typical energy differences found in related pyrazole carboxamide structures. Actual values for this compound would require specific calculations.
Prediction of Spectroscopic Parameters (Chemical Shifts, Vibrational Frequencies)
Quantum mechanical calculations are instrumental in predicting spectroscopic parameters, which can aid in the experimental characterization of the molecule.
Vibrational Frequencies (IR and Raman): DFT calculations can predict the infrared (IR) and Raman vibrational frequencies of this compound. These calculations involve determining the second derivatives of the energy with respect to the atomic coordinates. The predicted vibrational modes can be assigned to specific functional groups, such as the N-H stretches of the amino and carboxamide groups, the C≡N stretch of the cyano group, and the C=O stretch of the carboxamide. For instance, studies on pyrazole-carboxamide derivatives have shown characteristic NH stretching vibrations in the range of 3427–3224 cm⁻¹ and amide carbonyl group absorptions between 162.78–159.00 ppm in ¹³C-NMR spectra. nih.gov
Chemical Shifts (NMR): The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, allows for the prediction of ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts. These theoretical predictions are valuable for assigning the signals in experimental NMR spectra to specific protons and carbon atoms within the molecule. For example, in related pyrazole carboxamides, the CONH protons have been observed between δ = 10.94‒10.76 ppm. nih.gov
Table 2: Predicted vs. Experimental Vibrational Frequencies for a Generic Pyrazole Derivative
| Functional Group | Predicted Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |
| N-H Stretch (Amino) | 3450 | 3432 |
| C≡N Stretch | 2240 | 2229 |
| C=O Stretch (Amide) | 1680 | 1665 |
Note: This table provides representative data. The accuracy of predicted frequencies can be improved by applying scaling factors.
Solvent Effects in Computational Modeling (Polarizable Continuum Model - PCM)
The properties of a molecule can be significantly influenced by its environment, particularly in solution. The Polarizable Continuum Model (PCM) is a widely used computational method to account for the effects of a solvent. In this model, the solvent is treated as a continuous dielectric medium that polarizes in response to the solute's electric field.
For a polar molecule like this compound, moving from the gas phase to a polar solvent is expected to stabilize the ground state and influence the conformational equilibrium. Computational studies on other pyrazole derivatives have shown that the inclusion of solvent effects can lead to slight increases in the HOMO-LUMO energy gap, suggesting a decrease in reactivity in the aqueous phase. nih.gov The use of PCM allows for a more realistic prediction of properties such as UV-Vis absorption spectra and reaction energetics in solution.
Electronic Structure Analysis
Understanding the electronic structure of this compound is crucial for predicting its reactivity and potential interactions with other molecules.
Frontier Molecular Orbital (FMO) Theory (HOMO-LUMO)
Frontier Molecular Orbital (FMO) theory provides key insights into the chemical reactivity of a molecule by examining its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net A smaller HOMO-LUMO gap generally implies higher reactivity.
For this compound, the HOMO is expected to be localized primarily on the electron-rich amino group and the pyrazole ring, while the LUMO is likely to be distributed over the electron-withdrawing cyano and carboxamide groups. Theoretical calculations on similar pyrazole systems have been used to analyze these orbitals and predict their charge transfer characteristics. researchgate.net
Table 3: Representative Frontier Molecular Orbital Energies for a Pyrazole Derivative
| Parameter | Energy (eV) |
| HOMO | -6.5 to -7.5 |
| LUMO | -1.0 to -2.0 |
| HOMO-LUMO Gap | 4.5 to 5.5 |
Note: These are typical energy ranges for pyrazole derivatives and would need to be specifically calculated for this compound.
Mulliken Atomic Charge Distribution
Mulliken population analysis is a method for assigning partial atomic charges to the atoms in a molecule based on the distribution of the electron density. These charges provide a qualitative picture of the charge distribution and can help identify electrophilic and nucleophilic sites within the molecule.
In this compound, the nitrogen and oxygen atoms are expected to carry negative Mulliken charges due to their high electronegativity, making them potential sites for electrophilic attack. Conversely, the hydrogen atoms of the amino and carboxamide groups, as well as some of the carbon atoms, are likely to have positive charges, indicating their susceptibility to nucleophilic attack. The charge distribution also influences the molecule's dipole moment and its ability to form hydrogen bonds.
Table 4: Illustrative Mulliken Atomic Charges for Selected Atoms in a Pyrazole Carboxamide
| Atom | Mulliken Charge (a.u.) |
| N (amino) | -0.4 to -0.6 |
| C (cyano) | +0.1 to +0.3 |
| N (cyano) | -0.3 to -0.5 |
| O (carboxamide) | -0.5 to -0.7 |
| H (amide) | +0.2 to +0.4 |
Note: This table presents a hypothetical charge distribution. The actual values are dependent on the computational method and basis set used.
Natural Bond Orbital (NBO) Analysis for Bonding Characteristics
Natural Bond Orbital (NBO) analysis is a computational method that translates the complex, delocalized molecular orbitals obtained from quantum chemical calculations into a more intuitive picture of localized bonds and lone pairs. nih.gov This approach provides valuable insights into the electron density distribution, hybridization, and the nature of stabilizing intramolecular interactions, such as hyperconjugation.
For this compound, an NBO analysis would reveal the electronic landscape shaped by the interplay of its constituent functional groups: the pyrazole ring, the amino group, the cyano group, and the carboxamide group. The analysis typically involves examining the occupancies of the NBOs, the hybridization of the atoms, and the stabilization energies (E(2)) associated with donor-acceptor interactions between filled (donor) and empty (acceptor) orbitals. nih.gov
Key Bonding Features and Donor-Acceptor Interactions:
The NBO analysis of this compound is expected to highlight significant delocalization of electron density due to the presence of multiple lone pairs and π-systems. The amino group (-NH2) and the nitrogen atoms of the pyrazole ring act as strong electron donors, while the cyano (-CN) and carboxamide (-CONH2) groups, particularly their carbonyl and nitrile functionalities, serve as electron acceptors.
A representative table of expected major NBO donor-acceptor interactions and their stabilization energies (E(2)) is presented below. The values are hypothetical but based on typical interactions observed in similar heterocyclic systems.
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |
| LP (N) of Amino group | π* (C4-C(N)) of Cyano group | High | n → π |
| LP (N) of Amino group | π (C4-C5) of Pyrazole ring | Moderate | n → π |
| LP (N1) of Pyrazole ring | π (C=O) of Carboxamide group | Moderate | n → π |
| LP (N2) of Pyrazole ring | σ (N1-C5) of Pyrazole ring | Low | n → σ |
| π (C4-C5) of Pyrazole ring | π (C≡N) of Cyano group | Moderate | π → π |
| π (C=O) of Carboxamide group | π (N1-C5) of Pyrazole ring | Low | π → π* |
Note: This is an interactive data table based on generalized principles of NBO analysis for this class of compounds.
The high stabilization energy for the interaction between the lone pair of the amino nitrogen and the antibonding π* orbital of the cyano group suggests a strong resonance effect, leading to a partial double bond character between the amino nitrogen and the pyrazole ring. This delocalization is crucial for the molecule's electronic properties and reactivity.
Theoretical Mechanistic Predictions and Validation
Theoretical mechanistic studies employ computational methods to map out the potential energy surfaces of chemical reactions. These investigations can predict reaction pathways, identify transition states, and calculate activation energies, thereby providing a detailed understanding of how a reaction proceeds. For this compound, theoretical predictions can shed light on its formation and subsequent reactivity.
The synthesis of substituted pyrazoles often involves the cyclocondensation of a hydrazine (B178648) derivative with a 1,3-dicarbonyl compound or its equivalent. nih.gov For this compound, a plausible synthetic route could involve the reaction of a substituted hydrazine with a functionalized acrylonitrile (B1666552) derivative.
Predicted Reaction Mechanism for Synthesis:
A likely theoretical mechanism for the formation of the pyrazole ring in this compound involves a multi-step process that can be computationally modeled. The key steps would include:
Nucleophilic Attack: The reaction initiates with the nucleophilic attack of a hydrazine derivative onto an electrophilic carbon of a suitable precursor, such as a derivative of 2-cyano-3-ethoxyacrylonitrile.
Intramolecular Cyclization: Following the initial addition, an intramolecular cyclization occurs where the terminal nitrogen of the hydrazine moiety attacks the nitrile carbon or an activated carbon atom, leading to the formation of the five-membered pyrazole ring.
Aromatization: The final step involves the elimination of a leaving group (e.g., an ethoxy group) and a proton transfer to achieve the stable, aromatic pyrazole ring.
Computational modeling of this reaction pathway would involve locating the transition state for each elementary step and calculating the corresponding activation barriers. The calculated energetics would help in validating the proposed mechanism and understanding the factors that control the reaction rate and regioselectivity.
Validation of Theoretical Predictions:
The validation of these theoretical predictions would typically involve a comparison with experimental observations. For instance, the predicted regioselectivity of the cyclization can be compared with the experimentally isolated product. Furthermore, kinetic studies of the reaction can provide experimental activation energies that can be compared with the computationally derived values. While specific experimental validation for the synthesis of this compound is not detailed here, the general principles of such validation are a cornerstone of modern mechanistic chemistry. nih.gov
A summary of a hypothetical reaction profile for the key cyclization step is presented in the table below.
| Reaction Step | Reactants | Transition State | Product | ΔG‡ (kcal/mol) | ΔG (kcal/mol) |
| Nucleophilic Addition | Substituted Hydrazine + Acrylonitrile Derivative | TS1 | Addition Intermediate | 15-20 | -5 to -10 |
| Intramolecular Cyclization | Addition Intermediate | TS2 | Dihydropyrazole Intermediate | 10-15 | -10 to -15 |
| Aromatization | Dihydropyrazole Intermediate | TS3 | This compound | 5-10 | -20 to -30 |
Note: This is an interactive data table representing a plausible theoretical mechanistic prediction. The energy values are illustrative.
These computational insights into the bonding and reactivity of this compound are invaluable for understanding its fundamental chemical nature and for guiding the design of new synthetic routes and novel derivatives with desired properties.
Role as a Versatile Synthetic Building Block
5-Aminopyrazoles, including the title compound, are highly valued as synthons in the design and construction of fused heterocyclic compounds. nih.govbeilstein-journals.org Their versatility stems from their polyfunctional nature, possessing three key nucleophilic sites: the amino group (5-NH2), the ring nitrogen (1-NH), and the carbon at the 4-position (4-CH). mdpi.com The general order of reactivity for these sites is 5-NH2 > 1-NH > 4-CH, which allows for controlled reactions with various bielectrophilic reagents. nih.gov This inherent reactivity enables chemists to construct a wide array of fused pyrazoloazines, which are heterocyclic systems where a pyrazole ring is fused to an azine ring (a six-membered ring containing at least one nitrogen atom). nih.govresearchgate.net The resulting fused systems, such as pyrazolopyridines, pyrazolopyrimidines, and pyrazolotriazines, often mimic purine bases found in DNA and RNA, making them attractive targets for medicinal chemistry. nih.gov
Synthesis of Fused Pyrazoloazines
The condensation of the 5-aminopyrazole core with compounds containing two electrophilic centers is a primary strategy for synthesizing fused pyrazoloazines. nih.govresearchgate.net The specific product formed is dependent on the nature of the bielectrophile and the reaction conditions employed.
Pyrazolo[3,4-b]pyridines and Isomeric Structures
Pyrazolo[3,4-b]pyridines are frequently synthesized from 5-aminopyrazole precursors through reactions with 1,3-dicarbonyl compounds or their equivalents. beilstein-journals.org One established method involves the acid-catalyzed reaction of a 5-aminopyrazole with an enaminone in acetic acid. beilstein-journals.orgbeilstein-journals.org The proposed mechanism suggests the formation of a new enaminone intermediate, which then undergoes cyclization between the C-4 position of the pyrazole and the carbonyl group of the enaminone to yield the pyrazolo[3,4-b]pyridine. beilstein-journals.org
Multicomponent reactions offer an efficient route to these structures. For example, a three-component reaction of a 5-aminopyrazole, an arylaldehyde, and a cyclic ketone can produce macrocyclane-fused pyrazolo[3,4-b]pyridine derivatives, with optimal yields achieved in acetic acid with a trifluoroacetic acid (TFA) promoter under microwave conditions. nih.govbeilstein-journals.org Another three-component approach utilizes a 5-aminopyrazole, 4-hydroxycoumarin, and isatin under ultrasound irradiation to create complex spiro[indoline-3,4'-pyrazolo[3,4-b]pyridine] derivatives. nih.gov
| Reactants | Reagents/Conditions | Product | Reference |
| 5-Aminopyrazole, Enaminone | Acetic Acid | Pyrazolo[3,4-b]pyridine | beilstein-journals.org |
| 5-Aminopyrazole, Arylaldehyde, Cyclic Ketone | Acetic Acid, TFA, Microwave (80-140°C) | Macrocyclane-fused pyrazolo[3,4-b]pyridine | nih.govbeilstein-journals.org |
| 5-Aminopyrazole, 4-Hydroxycoumarin, Isatin | p-TSA, Water, Ultrasound (60°C) | Spiro[indoline-3,4'-pyrazolo[3,4-b]pyridine] | nih.gov |
Pyrazolo[1,5-a]pyrimidines and Related Systems
The synthesis of pyrazolo[1,5-a]pyrimidines is commonly achieved through the cyclocondensation of 5-aminopyrazoles with β-dicarbonyl compounds like acetylacetone or with enaminones. d-nb.infonih.gov The reaction of 5-amino-3-cyanomethyl-1H-pyrazole-4-carbonitrile with an enamine of acetylacetone in glacial acetic acid is a documented method for producing a 6-acetyl-2-(cyanomethyl)-7-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile. ekb.eg
The regioselectivity of these reactions is a key consideration. It is generally accepted that reactions of 3(5)-aminopyrazoles with enaminones tend to yield the 7-substituted isomers. d-nb.info However, the substitution pattern on the pyrazole ring can influence the outcome. For instance, the condensation of a 1-NH-5-aminopyrazole with a specific enaminone can lead to the formation of a pyrazolo[1,5-a]pyrimidine (B1248293), whereas the analogous reaction with a 1-phenyl-5-aminopyrazole yields the isomeric pyrazolo[3,4-b]pyridine. beilstein-journals.org Microwave-assisted protocols have been developed for a one-pot synthesis of pyrazolo[1,5-a]pyrimidinones from β-ketonitriles and hydrazine, proceeding through an intermediate 5-aminopyrazole. d-nb.info
Pyrazolopyrimidinones and Pyrazolotriazines
Pyrazolopyrimidinones, specifically pyrazolo[3,4-d]pyrimidin-4-ones, can be synthesized from 5-aminopyrazole precursors. One route involves the basic hydrolysis of an ethyl 5-aminopyrazole-4-carboxylate to the corresponding carboxylic acid. This intermediate is then refluxed in acetic anhydride to form a pyrazolo[3,4-d] researchgate.netsciencepublishinggroup.comoxazin-4(1H)-one, which upon reaction with an amine like p-phenylenediamine, yields the desired pyrazolo[3,4-d]pyrimidin-4-one derivative. nih.gov A different one-flask method reacts 5-aminopyrazoles with N,N-substituted amides in the presence of PBr₃, followed by heterocyclization with hexamethyldisilazane to give pyrazolo[3,4-d]pyrimidines. nih.gov
The synthesis of pyrazolotriazines has also been successfully demonstrated. For instance, pyrazolo[5,1-c] nih.govd-nb.inforesearchgate.nettriazines are synthesized by first converting a 5-aminopyrazole into a diazonium salt intermediate using nitrous acid at low temperatures. This reactive intermediate is then coupled with an active methylene compound, such as acetylacetone or malononitrile (B47326), which subsequently cyclizes to form the fused triazine ring system. sciencepublishinggroup.com Another fused system, pyrazolo[1,5-a] researchgate.netsciencepublishinggroup.comnih.govtriazine, can be prepared by reacting a 5-aminopyrazole with ethoxycarbonyl isocyanate, followed by base-mediated cyclization and subsequent derivatization. mdpi.com
| Precursor | Key Reagents | Product Class | Reference |
| Ethyl 5-aminopyrazole-4-carboxylate | 1. NaOH (hydrolysis) 2. Acetic Anhydride 3. p-Phenylenediamine | Pyrazolo[3,4-d]pyrimidinone | nih.gov |
| 5-Aminopyrazole | 1. Nitrous Acid 2. Active Methylene Compound | Pyrazolo[5,1-c] nih.govd-nb.inforesearchgate.nettriazine | sciencepublishinggroup.com |
| 5-Aminopyrazole | 1. Ethoxycarbonyl isocyanate 2. Sodium ethoxide | Pyrazolo[1,5-a] researchgate.netsciencepublishinggroup.comnih.govtriazine | mdpi.com |
Development of Specialized Chemical Intermediates
The reactivity of the 5-aminopyrazole core allows for its conversion into a variety of specialized intermediates, which can then be used in further synthetic steps. This multi-step approach expands the range of accessible complex molecules.
One strategy involves the initial derivatization of the 5-amino group. For example, 5-amino-3-(cyanomethyl)-1H-pyrazole-4-carbonitrile reacts smoothly with chloroacetyl chloride to form 2-chloro-N-(4-cyano-3-(cyanomethyl)-1H-pyrazol-5-yl)acetamide. This chloroacetamide derivative is a reactive intermediate that can readily undergo S-alkylation with various sulfur-based nucleophiles to create hybrid molecules. researchgate.net
Another important intermediate is the pyrazole-5-diazonium salt. As mentioned previously, diazotization of the 5-amino group with nitrous acid creates a highly reactive diazonium species. sciencepublishinggroup.com This intermediate is not typically isolated but is used in situ for subsequent coupling reactions to build more complex heterocyclic systems like pyrazolotriazines. sciencepublishinggroup.com
Furthermore, the synthesis of 5-amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides has been reported. nih.gov These compounds are themselves prepared from acyclic precursors and serve as advanced intermediates for the synthesis of pyrazolo[1,5-a]pyrimidines by reacting them with reagents like acetylacetone. nih.gov
Functional Materials Research and Optoelectronic Properties
While much of the research on 5-aminopyrazole derivatives has focused on medicinal applications, there is growing interest in their use in materials science. Pyrazole and its derivatives, including fused systems, are being investigated for applications in organic electroluminescent devices and optoelectronics. researchgate.net
The incorporation of pyrazole-type structures into larger molecular frameworks can lead to materials with interesting photoluminescent properties. Derivatives of pyrazoline, a related five-membered ring, have been shown to exhibit strong emissions in solution, and modifications to their chemical structure can yield significant fluorescence in the solid state. researchgate.net For example, the introduction of multiple fluorine atoms into a pyrazoline derivative resulted in a material that emits strong blue light in its solid form, with a fluorescence quantum yield as high as 41.3%. researchgate.net
The electronic properties of these nitrogen-rich heterocyclic systems can be tuned by chemical modification. The replacement of carbon atoms with heteroatoms like boron and nitrogen in aromatic systems dramatically alters the frontier molecular orbitals and can lead to materials with large energy gaps and UV-emissive properties, making them candidates for active layers in optoelectronic devices. core.ac.uk While specific research on the optoelectronic properties of this compound itself is nascent, the broader class of pyrazole-based compounds shows clear potential for the development of novel functional materials with tailored optical and electronic characteristics. researchgate.net
Derivatives and Applications in Advanced Chemical Synthesis
Q & A
Q. How can I synthesize 5-Amino-4-cyano-1H-pyrazole-1-carboxamide, and what intermediates are critical for optimizing yield?
Methodological Answer: The synthesis typically involves cyclocondensation reactions. For example:
- Step 1: React 4-methylbenzenesulfonylhydrazide with (E)-ethyl 2-cyano-3-ethoxyacrylate to form ethyl 5-amino-1-tosyl-1H-pyrazole-4-carboxylate .
- Step 2: Hydrolysis of the ester group under basic conditions yields the carboxamide derivative.
Key intermediates include sulfonylhydrazide derivatives and cyanoacrylate esters. Optimize reaction conditions (e.g., temperature, solvent polarity) to reduce side reactions like premature cyclization .
Q. What analytical techniques are most reliable for confirming the molecular structure and purity of this compound?
Methodological Answer: Use a combination of:
- Single-crystal X-ray diffraction to resolve bond lengths and angles (e.g., as demonstrated for structurally similar pyrazole-carboxamides ).
- NMR spectroscopy (¹H/¹³C) to confirm substituent positions and hydrogen bonding.
- High-resolution mass spectrometry (HRMS) for molecular weight validation.
- HPLC with UV detection (λ = 254 nm) to assess purity, especially for intermediates prone to byproducts like unreacted cyano groups .
Advanced Research Questions
Q. How can computational modeling guide the design of derivatives with enhanced solubility or bioactivity?
Methodological Answer:
- Density Functional Theory (DFT): Calculate electrostatic potential maps to predict nucleophilic/electrophilic sites for functionalization (e.g., adding polar groups like -OH or -NH₂ to improve solubility) .
- Molecular docking: Screen derivatives against target proteins (e.g., kinases or enzymes) using software like AutoDock Vina. For example, triazole-carboxamide analogs showed binding affinity to kinase domains due to hydrogen bonding with the carboxamide group .
- Solubility prediction: Use tools like ALOGPS to estimate logP values and guide solvent selection for in vitro assays .
Q. How should I resolve contradictions in biological activity data between in vitro and in vivo studies for this compound?
Methodological Answer:
- Pharmacokinetic profiling: Measure metabolic stability using liver microsomes (e.g., rat S9 fractions) to identify rapid degradation pathways .
- Tissue distribution studies: Radiolabel the compound (e.g., with ¹⁴C) and track accumulation in target organs.
- Dose-response reevaluation: Adjust dosing regimens in vivo to account for bioavailability limitations. For example, Carboxyamidotriazole (structurally related) showed reduced efficacy in vivo due to poor blood-brain barrier penetration .
Q. What strategies can mitigate competing side reactions during functionalization of the pyrazole core?
Methodological Answer:
- Protecting groups: Temporarily block the amino group (-NH₂) with tert-butoxycarbonyl (Boc) to prevent undesired nucleophilic attacks during cyano substitution .
- Catalytic optimization: Use palladium catalysts for selective cross-coupling reactions (e.g., Suzuki-Miyaura for aryl group introduction) .
- Reaction monitoring: Employ in-situ IR spectroscopy to detect intermediate formation and halt reactions before byproduct generation .
Troubleshooting Common Experimental Challenges
Q. How do I address low yields in cyclocondensation reactions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
